molecular formula C27H38ClNO4 B14444984 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride CAS No. 74111-36-7

6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride

Cat. No.: B14444984
CAS No.: 74111-36-7
M. Wt: 476.0 g/mol
InChI Key: BCKVUABMVNONFM-VQTFNLOBSA-N
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Description

6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is a synthetic compound that belongs to the class of oripavine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride typically involves multiple steps, including the formation of the oripavine core and subsequent modifications to introduce the endoetheno and hydroxy-hexyl groups. Common reagents used in these reactions may include strong acids, bases, and organic solvents. Reaction conditions often require precise temperature control and extended reaction times to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Oripavine: The parent compound, known for its opioid properties.

    Thebaine: Another oripavine derivative with similar structural features.

    Buprenorphine: A well-known oripavine derivative used as an analgesic.

Uniqueness

6,14-Endoetheno-7-(2-hydroxy-5-methyl-2-hexyl)-tetrahydro-oripavine hydrochloride is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other oripavine derivatives. These modifications can influence its binding affinity, selectivity, and overall biological activity.

Properties

CAS No.

74111-36-7

Molecular Formula

C27H38ClNO4

Molecular Weight

476.0 g/mol

IUPAC Name

(2S,6R,14R,15S)-19-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride

InChI

InChI=1S/C27H37NO4.ClH/c1-16(2)8-9-24(3,30)19-15-25-10-11-27(19,31-5)23-26(25)12-13-28(4)20(25)14-17-6-7-18(29)22(32-23)21(17)26;/h6-7,10-11,16,19-20,23,29-30H,8-9,12-15H2,1-5H3;1H/t19?,20-,23-,24?,25?,26+,27+;/m1./s1

InChI Key

BCKVUABMVNONFM-VQTFNLOBSA-N

Isomeric SMILES

CC(C)CCC(C)(C1CC23C=C[C@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Canonical SMILES

CC(C)CCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl

Origin of Product

United States

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